

A Comprehensive Technical Guide to Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrahydro-2-(2-propynyloxy)-2H-pyran*

Cat. No.: *B147309*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Tetrahydro-2-(2-propynyloxy)-2H-pyran**, a versatile reagent in organic synthesis. This document covers its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on data presentation and experimental methodologies as requested.

Chemical Identity and Structure

Tetrahydro-2-(2-propynyloxy)-2H-pyran, also known as (2-Propynyloxy)tetrahydropyran, serves as a crucial intermediate and protecting group in the synthesis of complex organic molecules.^{[1][2]}

- CAS Number: 6089-04-9^{[1][3][4]}
- Molecular Formula: C₈H₁₂O₂^{[1][3][4]}
- Molecular Weight: 140.18 g/mol ^{[1][3][4]}
- Synonyms: (2-Propynyloxy)tetrahydropyran, (±)-**Tetrahydro-2-(2-propynyloxy)-2H-pyran**, 1-(2'-Tetrahydropyranyloxy)-2-propyne, 2-Propynyl 2-pyranyl ether^[3]

Chemical Structure:

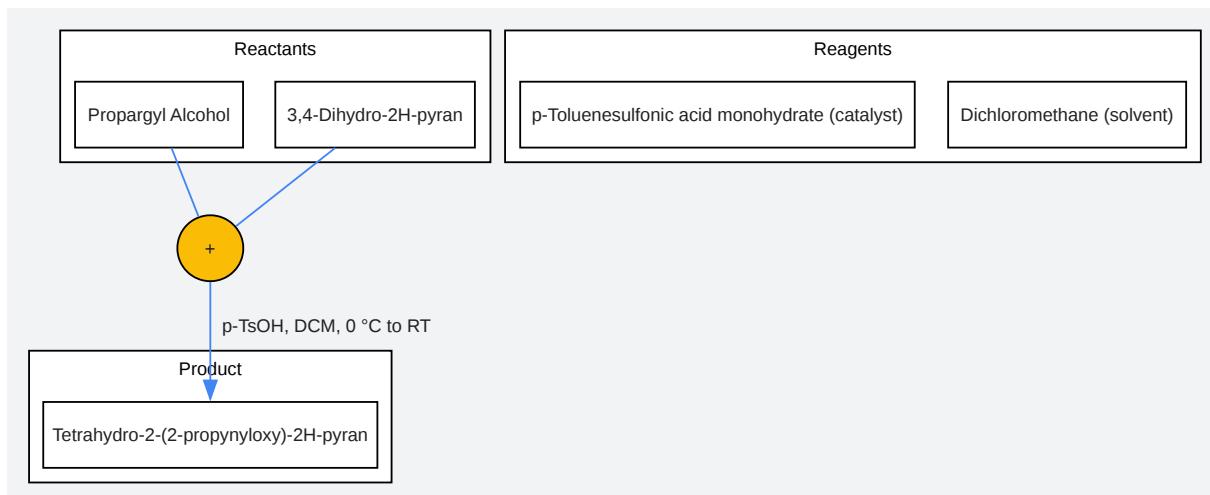
Caption: Chemical structure of **Tetrahydro-2-(2-propynyloxy)-2H-pyran**.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of **Tetrahydro-2-(2-propynyloxy)-2H-pyran** is presented below.

Table 1: Physicochemical Properties

Property	Value	Reference
Appearance	Clear colorless to light yellow liquid	[3]
Boiling Point	63-65 °C at 9 mmHg	[3][4]
Density	0.997 g/mL at 25 °C	[1][3]
Refractive Index	n _{20/D} 1.458	[3]
Flash Point	59 °C (138.2 °F) - closed cup	
Storage Temperature	2-8°C	[1][3]


Table 2: Spectral Data

Spectrum Type	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 4.83 (t, J=3.4 Hz, 1H), 4.27 (ddd, J=2.4, 11.3, 15.8 Hz, 2H), 3.82-3.87 (m, 1H), 3.52-3.57 (m, 1H), 2.41 (t, J=2.4 Hz, 1H), 1.70-1.89 (m, 2H), 1.50-1.67 (m, 4H)	[3]
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 96.8, 79.7, 74.0, 61.9, 53.9, 30.2, 25.3, 19.0	[3]
Mass Spectrum (MS-Cl)	m/z: 141 [M+H] ⁺	[3]

Synthesis Protocol

The most common method for the preparation of **Tetrahydro-2-(2-propynyloxy)-2H-pyran** is the acid-catalyzed reaction of propargyl alcohol with 3,4-dihydro-2H-pyran.[3] This reaction serves as an excellent example of the formation of a tetrahydropyranyl (THP) ether, a common protecting group for alcohols.[5]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Tetrahydro-2-(2-propynyloxy)-2H-pyran**.

Detailed Experimental Protocol:

This protocol is adapted from a literature procedure.[3]

Materials:

- Propargyl alcohol (2.6 mL, 44.6 mmol)
- 3,4-Dihydro-2H-pyran (4.3 mL, 46.8 mmol)

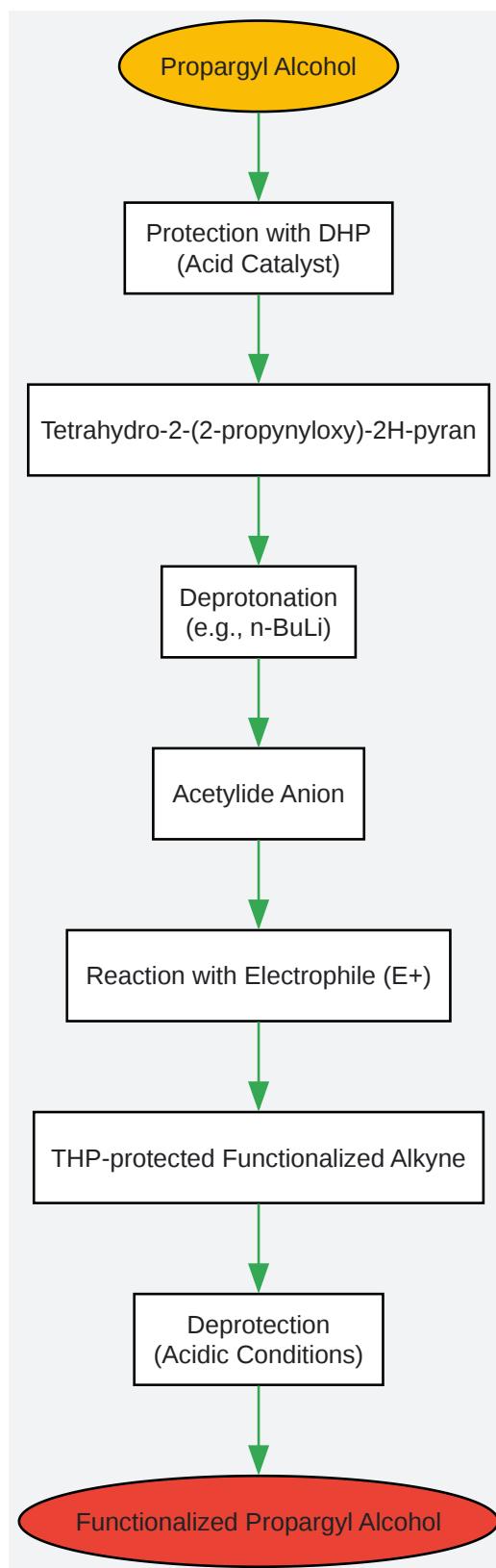
- p-Toluenesulfonic acid monohydrate (0.09 g, 0.5 mmol)
- Dichloromethane (DCM, 45 mL)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of propargyl alcohol and p-toluenesulfonic acid monohydrate in dichloromethane (45 mL) in a round-bottom flask cooled to 0 °C in an ice bath, add 3,4-dihydro-2H-pyran dropwise.
- Stir the reaction mixture at 0 °C for 5 minutes.
- Allow the mixture to warm to room temperature and continue stirring for 1 hour.
- Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (30 mL).
- Separate the organic layer and extract the aqueous layer with dichloromethane (45 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The resulting yellow oil is the desired product, **Tetrahydro-2-(2-propynyloxy)-2H-pyran** (expected yield: ~97%).[\[3\]](#)

Purification and Characterization:

- Purification: If necessary, the product can be purified by flash column chromatography on silica gel using a hexane/ether (95:5) eluent.[3]
- Characterization: The purity and identity of the product can be confirmed by Thin Layer Chromatography (TLC) ($R_f = 0.30$ in hexane/ether, 95:5), 1H NMR, ^{13}C NMR, and mass spectrometry.[3]


Applications in Organic Synthesis

Tetrahydro-2-(2-propynyloxy)-2H-pyran is a valuable reagent with diverse applications in organic chemistry.

4.1. Protecting Group for Propargyl Alcohol

The primary application of this compound is as a protected form of propargyl alcohol. The THP ether is stable to a variety of reaction conditions, including those involving strong bases and organometallic reagents. The anion formed by the deprotonation of the terminal alkyne can react with a wide range of electrophiles.[3] The THP group can be readily removed under acidic conditions to regenerate the alcohol.

Workflow for Use as a Protecting Group:

[Click to download full resolution via product page](#)

Caption: Workflow of THP as a protecting group for propargyl alcohol.

4.2. Synthesis of Natural Products and Bioactive Molecules

Tetrahydro-2-(2-propynyloxy)-2H-pyran has been employed as a key building block in the total synthesis of several complex natural products. Notable examples include:

- (-)-Histrionicotoxin: A spiropiperidine alkaloid isolated from the skin of the Colombian poison frog, *Dendrobates histrionicus*.[\[4\]](#)
- (-)-Exiguolide: A 16-membered macrolide that acts as a fertilization inhibitor.[\[4\]](#)

4.3. Other Applications

- Preparation of 1,3-dienyl acetals.[\[3\]](#)
- Polymer Chemistry: Used in the production of specialty polymers to enhance properties such as thermal stability and flexibility.[\[1\]](#)
- Materials Science: Employed in the development of advanced coatings and adhesives due to its excellent adhesion properties.[\[1\]](#)
- Flavor and Fragrance Industry: Its unique chemical structure is utilized in the creation of specific flavor profiles and fragrances.[\[1\]](#)

Safety Information

It is essential to handle **Tetrahydro-2-(2-propynyloxy)-2H-pyran** with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: GHS Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement
Flammable Liquid	GHS02 (Flame)	Warning	H226: Flammable liquid and vapor

Handling and Storage:

- Keep away from heat, sparks, open flames, and hot surfaces.

- Keep the container tightly closed.
- Store in a well-ventilated place at 2-8°C.
- Wear protective gloves, eye protection, and flame-retardant clothing.

For more detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Tetrahydro-2-(2-propynyloxy)-2H-pyran | 6089-04-9 | J-640454 [biosynth.com]
- 3. TETRAHYDRO-2-(2-PROPYNYLOXY)-2H-PYRAN | 6089-04-9 [chemicalbook.com]
- 4. bocsci.com [bocsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Tetrahydro-2-(2-propynyloxy)-2H-pyran]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147309#tetrahydro-2-2-propynyloxy-2h-pyran-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com